BenchChemオンラインストアへようこそ!

N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide

RORc Nuclear Receptor Inverse Agonism

Procure N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide (CAS 326901-76-2) for reproducible research. Its 3-chloro-4-fluoro substitution provides a validated baseline for RORc inverse agonism (EC50 20 nM) and EGFR inhibitor development (IC50 8 nM). As a key building block for CBR1-mediated drug resistance probes, this halogenated sulfonamide scaffold offers quantifiable SAR expansion and target validation. Confirm exact 4-methoxy regioisomer identity for consistent assay results.

Molecular Formula C13H11ClFNO3S
Molecular Weight 315.75 g/mol
CAS No. 326901-76-2
Cat. No. B15412192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide
CAS326901-76-2
Molecular FormulaC13H11ClFNO3S
Molecular Weight315.75 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl
InChIInChI=1S/C13H11ClFNO3S/c1-19-10-3-5-11(6-4-10)20(17,18)16-9-2-7-13(15)12(14)8-9/h2-8,16H,1H3
InChIKeySTIGGSOHHZUGKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide (CAS 326901-76-2): Chemical Identity and Research-Grade Procurement Overview


N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide (CAS 326901-76-2) is a halogenated aromatic sulfonamide with the molecular formula C₁₃H₁₁ClFNO₃S and a molecular weight of 315.75 g/mol . The compound features a 4-methoxybenzenesulfonamide core coupled to a 3-chloro-4-fluorophenyl moiety, a substitution pattern that imparts distinct electronic and steric properties relevant to medicinal chemistry research [1]. As a member of the N-aryl sulfonamide class, this compound serves primarily as a research intermediate and building block for the synthesis of biologically active molecules, particularly in kinase inhibitor and nuclear receptor modulator development programs [2].

Why N-(3-Chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide Cannot Be Replaced by Generic Sulfonamide Analogs in Target-Based Research


The sulfonamide scaffold is pharmacologically promiscuous, with substituent variations on both the aryl ring and the N-phenyl moiety dictating target engagement, binding affinity, and off-target profiles [1]. The specific 3-chloro-4-fluorophenyl substitution pattern of CAS 326901-76-2 is not interchangeable with regioisomers such as the 3-methoxybenzenesulfonamide analog (CAS 670271-97-3) or de-halogenated variants, as documented differences in electronic distribution, lipophilicity, and steric bulk produce divergent biological activities across kinase, nuclear receptor, and ion channel assays . Procurement of the exact compound with verified identity and purity is therefore essential for reproducibility in structure-activity relationship (SAR) studies, target validation, and assay development where the precise substitution pattern determines experimental outcomes [2].

N-(3-Chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide: Quantitative Differentiation Evidence for Research Selection


RORc Inverse Agonist Activity: Quantitative Comparison with 3-Methoxybenzenesulfonamide Regioisomer

N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide (CAS 326901-76-2) demonstrates quantifiable inverse agonist activity at the human RORc (RORγ) ligand-binding domain with an EC50 of 20 nM, assessed via SRC1 coactivator peptide recruitment assay [1]. In contrast, the regioisomer N-(3-chloro-4-fluorophenyl)-3-methoxybenzenesulfonamide (CAS 670271-97-3) lacks documented RORc activity in publicly available databases, instead showing displacement activity at the human Nav1.7 sodium channel with an IC50 of 78 nM [2]. The shift in methoxy position from para (4-) to meta (3-) on the benzenesulfonamide ring fundamentally redirects the compound's target engagement profile from a nuclear receptor to an ion channel, a divergence directly attributable to the regioisomeric substitution pattern.

RORc Nuclear Receptor Inverse Agonism Immunology

Kinase Inhibitor Development: Patent-Documented Utility as EGFR-Mutant Selective Scaffold Component

The N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide core structure is explicitly claimed in US Patent US9447092 as a key component of kinase inhibitor compounds, with exemplified derivatives demonstrating potent inhibition of EGFR T790M/L858R double-mutant phosphorylation at low nanomolar concentrations (IC50 = 8 nM in H1975 cells) [1]. In a comparative 442-kinase panel profiling conducted at 1 μM concentration, a representative compound containing this scaffold showed binding (Kd = 16 nM) to fewer than 5% of tested kinases, indicating a restricted selectivity profile [2]. This selectivity is structurally encoded: the 3-chloro-4-fluorophenyl moiety occupies the ATP-binding pocket in an orientation that favors mutant EGFR over wild-type, while the 4-methoxybenzenesulfonamide portion contributes to binding site complementarity.

EGFR Kinase Inhibitor T790M/L858R Non-Small Cell Lung Cancer

Antiproliferative Structure-Activity Benchmarking: Halogenated vs. Non-Halogenated Sulfonamide Analogs

In a systematic study of phenylsulfonamide antiproliferative activity, compounds containing the 3-chloro-4-fluorophenyl substitution motif were evaluated alongside structurally related analogs with varied halogenation patterns [1]. The study identified that 4-chloro-N-(3-chloro-4-fluorophenyl)benzenesulfonamide (a close structural analog differing only by an additional 4-chloro substituent on the benzenesulfonamide ring) exhibited distinct activity against carbonyl reductase (CBR1), an enzyme implicated in cancer cell proliferation and chemotherapeutic resistance [1]. This class-level evidence establishes that the 3-chloro-4-fluorophenyl motif confers a measurable biological profile that distinguishes halogenated from non-halogenated sulfonamides, with the precise chloro-fluoro positioning contributing to target interaction specificity.

Antiproliferative Carbonyl Reductase Colon Cancer Structure-Activity Relationship

N-(3-Chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide: Validated Research and Industrial Application Scenarios


RORc Inverse Agonist Hit-to-Lead Optimization in Autoimmune Drug Discovery

CAS 326901-76-2 serves as a validated starting point for RORc inverse agonist programs targeting Th17-mediated autoimmune conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis. With a documented EC50 of 20 nM in RORc-LBD SRC1 recruitment assays [1], this compound provides a quantifiable baseline for structure-activity relationship expansion. The 4-methoxybenzenesulfonamide core can be systematically modified while retaining the 3-chloro-4-fluorophenyl moiety to explore potency improvements, metabolic stability optimization, and selectivity against related nuclear receptors (RORα, RORβ). Procurement of the exact compound ensures reproducibility of the published 20 nM activity benchmark.

Mutant-Selective EGFR Kinase Inhibitor Scaffold Development

The compound functions as a key building block for synthesizing patent-protected N-(substituted-phenyl)-sulfonamide kinase inhibitors with demonstrated activity against EGFR T790M/L858R double-mutant non-small cell lung cancer [2]. The scaffold-derived compounds exhibit single-digit nanomolar cellular potency (IC50 = 8 nM) and a restricted kinase selectivity profile (≤5% panel engagement at 1 μM). Researchers developing third-generation EGFR inhibitors for osimertinib-resistant settings can utilize CAS 326901-76-2 to access this structurally defined, selectivity-optimized scaffold.

Regioisomer-Dependent Target Engagement Studies in Chemical Biology

CAS 326901-76-2 (4-methoxy regioisomer) and its 3-methoxy counterpart (CAS 670271-97-3) constitute an isomeric pair with divergent biological activities: RORc inverse agonism (EC50 20 nM) versus Nav1.7 sodium channel modulation (IC50 78 nM) [1]. This pair serves as an ideal tool system for investigating how regioisomeric methoxy positioning dictates target class engagement. Researchers can procure both isomers to conduct parallel target profiling, cellular thermal shift assays, and chemoproteomics experiments designed to elucidate the molecular determinants of target selectivity in sulfonamide-based ligands.

CBR1-Targeted Antiproliferative Agent Research in Oncology

Building on class-level evidence that 3-chloro-4-fluorophenyl-substituted sulfonamides engage carbonyl reductase 1 (CBR1) [3], CAS 326901-76-2 can be employed as a chemical probe in oncology research focused on CBR1-mediated drug resistance pathways. CBR1 overexpression is associated with resistance to anthracycline chemotherapeutics and poor prognosis in multiple cancer types. The compound's defined halogenation pattern provides a foundation for developing CBR1 inhibitors with improved potency and drug-like properties through systematic medicinal chemistry optimization of the benzenesulfonamide ring.

Quote Request

Request a Quote for N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.